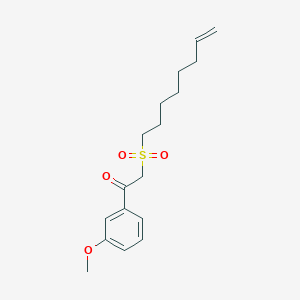
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one is an organic compound that features a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate:
Attachment of the Oct-7-ene Chain: The oct-7-ene chain can be introduced via a coupling reaction, such as a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the intermediate compound.
Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one would depend on its specific applications. For example, if it is used as a pharmaceutical agent, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one: This compound is unique due to its specific combination of functional groups.
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone. This combination of functional groups can impart unique chemical and biological properties to the compound.
Properties
CAS No. |
923294-65-9 |
|---|---|
Molecular Formula |
C17H24O4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-oct-7-enylsulfonylethanone |
InChI |
InChI=1S/C17H24O4S/c1-3-4-5-6-7-8-12-22(19,20)14-17(18)15-10-9-11-16(13-15)21-2/h3,9-11,13H,1,4-8,12,14H2,2H3 |
InChI Key |
YZHBIDZKVYSUDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CS(=O)(=O)CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















